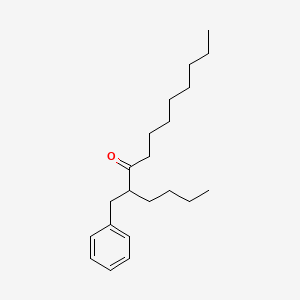
5-Benzyltetradecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyltetradecan-6-one is an organic compound characterized by a benzyl group attached to a tetradecanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyltetradecan-6-one typically involves the alkylation of tetradecanone with benzyl halides under basic conditions. Common reagents used in this process include sodium hydride or potassium tert-butoxide as bases, and the reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Benzyltetradecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly at the benzylic position, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Benzyltetradecanoic acid.
Reduction: 5-Benzyltetradecan-6-ol.
Substitution: Benzyltetradecan-6-one derivatives with halogen substituents.
Applications De Recherche Scientifique
5-Benzyltetradecan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Benzyltetradecan-6-one involves its interaction with specific molecular targets and pathways. The benzyl group can interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The ketone group can form hydrogen bonds with active site residues, affecting enzyme function.
Comparaison Avec Des Composés Similaires
- Benzyltetradecan-2-one
- Benzyltetradecan-4-one
- Benzyltetradecan-8-one
Comparison: 5-Benzyltetradecan-6-one is unique due to the position of the benzyl group and the ketone functionality, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the functional groups can influence the compound’s interaction with biological targets and its overall stability.
Propriétés
Numéro CAS |
50395-61-4 |
|---|---|
Formule moléculaire |
C21H34O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
5-benzyltetradecan-6-one |
InChI |
InChI=1S/C21H34O/c1-3-5-7-8-9-13-17-21(22)20(16-6-4-2)18-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-18H2,1-2H3 |
Clé InChI |
CKVFTQNWNDTNSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C(CCCC)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


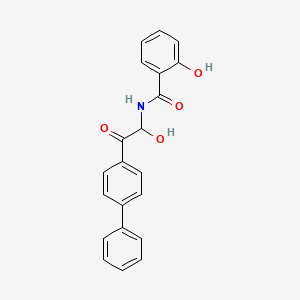

![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
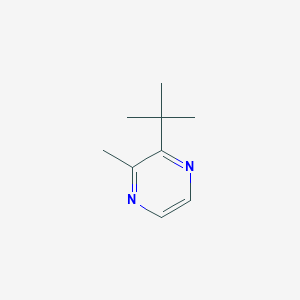
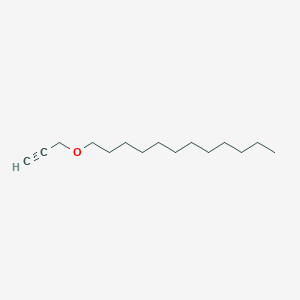
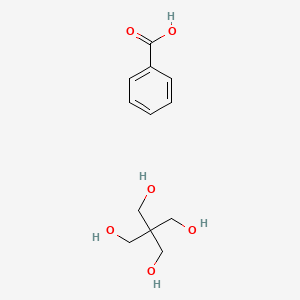


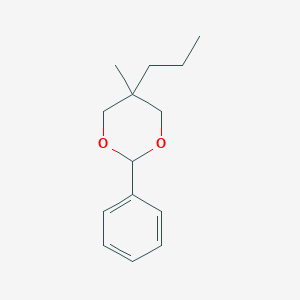

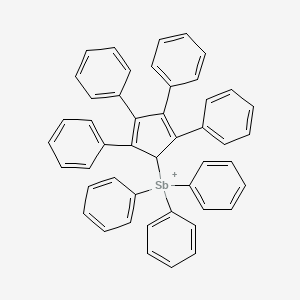
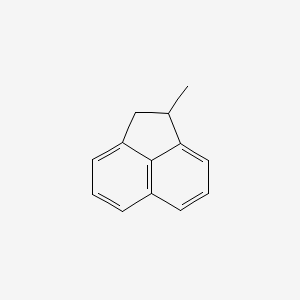
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
